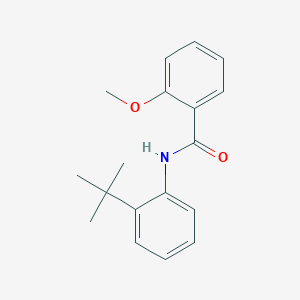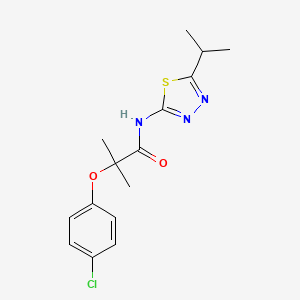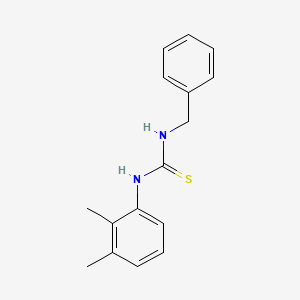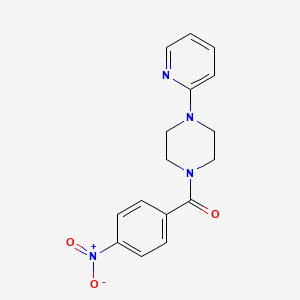
N-(2-tert-butylphenyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-tert-butylphenyl)-2-methoxybenzamide, also known as TBMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications as a research tool. This compound is a small molecule that can be synthesized using various methods, and its properties make it suitable for use in a wide range of biological and biochemical experiments. In
作用機序
N-(2-tert-butylphenyl)-2-methoxybenzamide acts as a modulator of ion channels by binding to specific sites on the channel protein and altering its activity. The exact mechanism of action of this compound is not fully understood, but it is believed to interact with the extracellular domain of the ion channel protein and alter its conformation. This results in changes in the ion channel's gating properties, leading to altered ion flux across the cell membrane.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the ion channel being modulated. For example, this compound has been shown to inhibit TRPV1-mediated calcium influx in sensory neurons, leading to reduced pain sensation. It has also been shown to inhibit ASIC1a-mediated acidosis-induced neuronal death, suggesting a potential therapeutic role in neurodegenerative diseases. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro, although further research is needed to determine its potential as an anticancer agent.
実験室実験の利点と制限
One of the main advantages of N-(2-tert-butylphenyl)-2-methoxybenzamide as a research tool is its small size, which allows it to easily penetrate cell membranes and interact with intracellular targets. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for laboratory experiments. However, one limitation of this compound is its specificity for certain ion channels, which may limit its usefulness in certain experimental contexts. Furthermore, the exact mechanism of action of this compound is not fully understood, which may limit its potential as a research tool.
将来の方向性
There are several potential future directions for research involving N-(2-tert-butylphenyl)-2-methoxybenzamide. One area of interest is the development of more specific modulators of ion channels, which may have greater therapeutic potential. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various ion channels. Finally, there is potential for the development of this compound derivatives with improved pharmacokinetic properties and greater efficacy as research tools or therapeutic agents.
合成法
N-(2-tert-butylphenyl)-2-methoxybenzamide can be synthesized using a variety of methods, including the reaction of 2-methoxybenzoic acid with 2-tert-butylphenylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure this compound. Other methods of synthesis include the use of other coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
科学的研究の応用
N-(2-tert-butylphenyl)-2-methoxybenzamide has been used as a research tool in a variety of scientific fields, including neuroscience, pharmacology, and biochemistry. It has been shown to modulate the activity of various ion channels, including the transient receptor potential vanilloid type 1 (TRPV1) channel and the acid-sensing ion channel 1a (ASIC1a). This compound has also been used to study the role of these ion channels in pain sensation, neurodegenerative diseases, and cancer.
特性
IUPAC Name |
N-(2-tert-butylphenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-18(2,3)14-10-6-7-11-15(14)19-17(20)13-9-5-8-12-16(13)21-4/h5-12H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUORARYYOBRSHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate](/img/structure/B5877507.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5877508.png)

![2-(4-chlorophenoxy)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5877522.png)
![2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5877533.png)






![2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B5877589.png)

